molecular formula C7H12O3S B2885861 methyl 4-(acetylsulfanyl)butanoate CAS No. 196103-71-6

methyl 4-(acetylsulfanyl)butanoate

Cat. No.: B2885861
CAS No.: 196103-71-6
M. Wt: 176.23
InChI Key: IIMIVMUDHJTYNR-UHFFFAOYSA-N
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Description

methyl 4-(acetylsulfanyl)butanoate is an organic compound that belongs to the ester family. Esters are known for their pleasant aromas and are often used in fragrances and flavorings. This compound features a unique structure with a sulfanyl group attached to a butanoate backbone, making it an interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(acetylsulfanyl)butanoate typically involves the esterification of 4-acetylsulfanylbutanoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through continuous flow reactors, which offer better control over reaction conditions and higher efficiency. The use of dynamic tubular reactors can reduce reaction residence time and increase overall yield .

Chemical Reactions Analysis

Types of Reactions

methyl 4-(acetylsulfanyl)butanoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride is a commonly used reducing agent for esters.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

methyl 4-(acetylsulfanyl)butanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of fragrances and flavorings due to its pleasant aroma.

Mechanism of Action

The mechanism of action of methyl 4-(acetylsulfanyl)butanoate involves its interaction with various molecular targets. The sulfanyl group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the ester group can undergo hydrolysis, releasing the active sulfanyl compound, which can then interact with cellular pathways .

Comparison with Similar Compounds

Similar Compounds

    Methyl butanoate: Similar ester structure but lacks the sulfanyl group.

    Ethyl 4-acetylsulfanylbutanoate: Similar structure but with an ethyl group instead of a methyl group.

    Methyl 4-methoxybutanoate: Similar ester structure but with a methoxy group instead of a sulfanyl group.

Uniqueness

methyl 4-(acetylsulfanyl)butanoate is unique due to the presence of the sulfanyl group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 4-acetylsulfanylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3S/c1-6(8)11-5-3-4-7(9)10-2/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIMIVMUDHJTYNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCCCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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